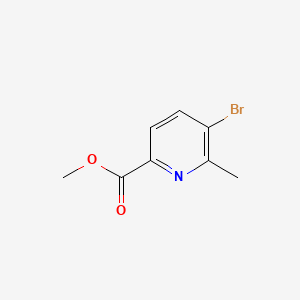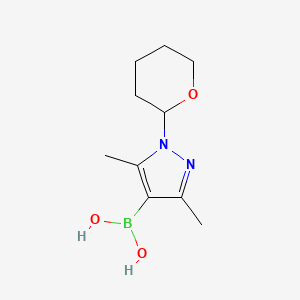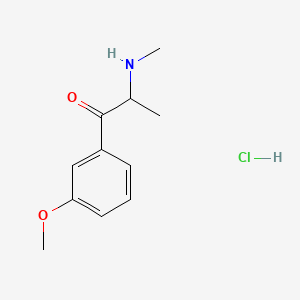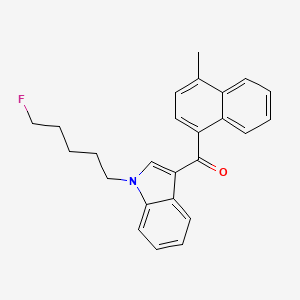
Hexanophenone, 2-(1-pyrrolidinyl)-, hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of α-PHP involves the reaction of 2-(pyrrolidin-1-yl)ketone with 1-bromohexane in the presence of a strong base. The product is purified by recrystallization, and the hydrochloride salt is formed by reacting the free base with hydrochloric acid.Molecular Structure Analysis
The molecular formula of α-PHP hydrochloride is C16H23NO·HCl . The InChI code is InChI=1S/C16H23NO.ClH/c1-2-3-11-15 (17-12-7-8-13-17)16 (18)14-9-5-4-6-10-14;/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3;1H . The SMILES structure is CCCCC (C (=O)C1=CC=CC=C1)N2CCCC2.Cl.Physical and Chemical Properties Analysis
α-PHP is a colorless, crystalline solid with a molecular weight of 229.76 g/mol. It is soluble in water, ethanol, and methanol. The melting point of α-PHP hydrochloride is 175-180°C. The chemical formula of α-PHP hydrochloride is C16H23NO·HCl.Applications De Recherche Scientifique
Synthesis and Characterization
- Hexanophenone derivatives have been synthesized and characterized for their chemical properties. For instance, studies have detailed the synthesis and characterization of various hexakis-phosphazenes and their derivatives, which are important in the field of chemistry for understanding reaction mechanisms and developing new materials (Pamukçi, Çil, Begeç, & Arslan, 2007).
Biological Evaluation
- Some hexanophenone derivatives have been evaluated for their antimicrobial activity. For example, hexachlorocylotriphosphazene derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, although their antifungal activity was generally limited (Koran, Ozkaya, Ozen, Çil, & Arslan, 2013).
Analytical Characterization
- The analytical properties of certain pyrrolidinyl substituted cathinones, including their identification based on various chromatography and spectroscopy techniques, have been studied. This research is valuable for the detection and analysis of these compounds in various contexts (Qian, Jia, Li, Hua, & Liu, 2017).
Material Synthesis
- Research has focused on the synthesis of compounds like 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, which are useful in developing new materials with specific chemical properties (Hou Hao-qing, 2010).
Pharmaceutical Applications
- Certain pyrrolidinyl synthetic cathinones have been investigated for their metabolism using human hepatocyte incubations. This research is crucial in understanding the pharmacokinetics and potential therapeutic applications of these substances (Carlier, Diao, Giorgetti, Busardò, & Huestis, 2020).
Stability Analysis
- Studies have also been conducted on the stability of hexanophenone derivatives, such as their degradation kinetics in various conditions. This is important for understanding their shelf life and suitability in different pharmaceutical formulations (Nagata, Terasaki, Yada, Sato, Tamai, & Tsuji, 1989).
Mécanisme D'action
α-PHP acts primarily as a central nervous system stimulant by increasing the release of dopamine and norepinephrine, which are neurotransmitters that regulate mood, reward, and cognitive functions. The effects of α-PHP include increased alertness, euphoria, decreased appetite, and increased heart rate and blood pressure.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexanophenone, 2-(1-pyrrolidinyl)-, hydrochloride involves the reaction of 2-pyrrolidinone with 3-bromobenzaldehyde to form 2-(1-pyrrolidinyl)benzaldehyde, which is then reacted with 3-bromohexanone to form the final product.", "Starting Materials": [ "2-pyrrolidinone", "3-bromobenzaldehyde", "3-bromohexanone", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-pyrrolidinone in diethyl ether and add sodium hydroxide to form the sodium salt of 2-pyrrolidinone.", "Step 2: Add 3-bromobenzaldehyde to the reaction mixture and stir for several hours to form 2-(1-pyrrolidinyl)benzaldehyde.", "Step 3: Dissolve 2-(1-pyrrolidinyl)benzaldehyde in methanol and add 3-bromohexanone to the reaction mixture.", "Step 4: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of Hexanophenone, 2-(1-pyrrolidinyl)-.", "Step 5: Isolate the product by filtration and wash with water to obtain the final product." ] } | |
Numéro CAS |
13415-59-3 |
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-phenyl-2-pyrrolidin-1-ylhexan-1-one |
InChI |
InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3 |
Clé InChI |
KYIJLDDXQWBNGX-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
SMILES canonique |
CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Synonymes |
2-(1-pyrrolidinyl)-Hexanophenone; α-PHP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is epitaxial growth, and how does it apply to long-chain molecules like palmitone?
A1: Epitaxial growth is a process where a crystalline material grows on the surface of another crystal, with the crystallographic orientation of the growing layer influenced by the underlying substrate []. In simpler terms, the molecules align themselves with the substrate's structure during deposition. In this study, long-chain molecules like palmitone were deposited onto substrates like potassium hydrogen phthalate (PHP) and potassium chloride (KCl). The research found that these molecules grow epitaxially within a specific temperature range, meaning their molecular chains align parallel to the substrate surface [].
Q2: How does temperature affect the epitaxial growth of these long-chain molecules?
A2: Temperature plays a critical role in epitaxial growth. The research demonstrates that epitaxial growth occurs within a specific temperature range, which varies depending on the molecule. For example, palmitone exhibits epitaxial growth between 25–50°C []. At higher temperatures, this ordered growth is disrupted, leading to a loss of the epitaxial relationship between the deposited molecules and the substrate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)

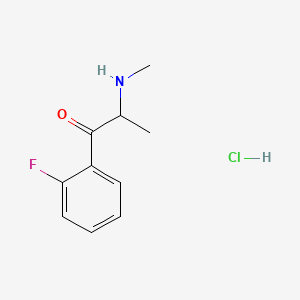

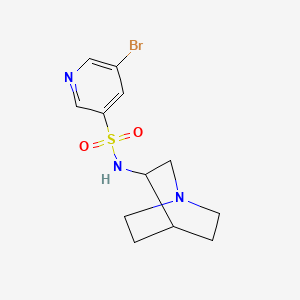
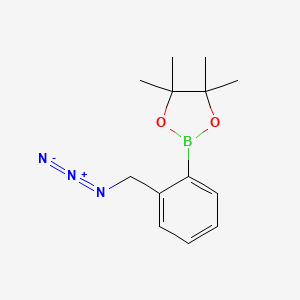
![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)
